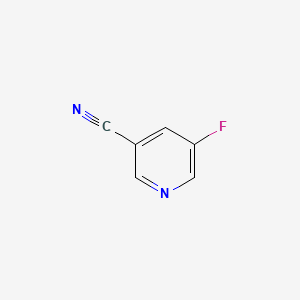
N-tert-Butylcyclopropanesulfonamide
Overview
Description
“N-tert-Butylcyclopropanesulfonamide” is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.2645 . It is also known by other names such as “Cyclopropanesulfonamide, N-(1,1-dimethylethyl)-”, “N-TERT-BUTYLCYCLOPROPANESULFONAMIDE”, and “Cyclopropanesulfonic Acid tert-butylamide” among others .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes “N-tert-Butylcyclopropanesulfonamide”, has been achieved through the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn (ClO4)2·6H2O . This method is efficient, mild, and inexpensive . Another approach involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis
The molecular structure of “N-tert-Butylcyclopropanesulfonamide” can be analyzed using tools like MolView . The structural formula editor in MolView allows for the conversion of the molecule into a 3D model .Physical And Chemical Properties Analysis
“N-tert-Butylcyclopropanesulfonamide” has a density of 1.1±0.1 g/cm3, a boiling point of 255.4±23.0 °C at 760 mmHg, and a refractive index of 1.492 . Its molar refractivity is 44.9±0.4 cm3, and it has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
I have conducted a search for the scientific research applications of N-tert-Butylcyclopropanesulfonamide , also known as N-(tert-Butyl)cyclopropanesulfonamide . Unfortunately, the available information does not provide a detailed analysis of specific applications for this compound in various fields of research. The sources mostly offer general information about the structure and properties of the compound .
Future Directions
Mechanism of Action
Target of Action
This compound is a small molecule, and its targets could be identified using tools like TargetHunter, which is designed to identify possible targets of small molecules .
Mode of Action
It is known that the compound is involved in the synthesis of n-tert-butyl amides . The reaction involves the use of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
The compound is involved in the synthesis of n-tert-butyl amides , which suggests that it may affect pathways related to amide synthesis and metabolism
Result of Action
As a component in the synthesis of N-tert-butyl amides , it may contribute to the production of these compounds, which have wide applications in organic synthesis and drug synthesis
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-tert-Butylcyclopropanesulfonamide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the synthesis of N-tert-butyl amides involving this compound is carried out under solvent-free conditions at room temperature , suggesting that these conditions may be optimal for its action.
properties
IUPAC Name |
N-tert-butylcyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)8-11(9,10)6-4-5-6/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZIZFSBVOHJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626264 | |
| Record name | N-tert-Butylcyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
630421-42-0 | |
| Record name | N-tert-Butylcyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

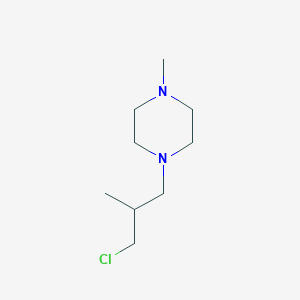
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
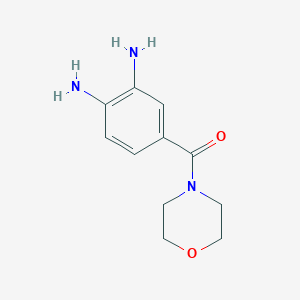
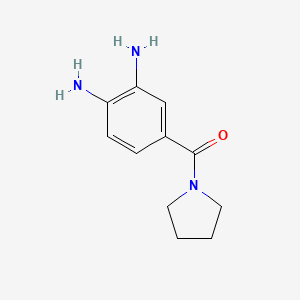
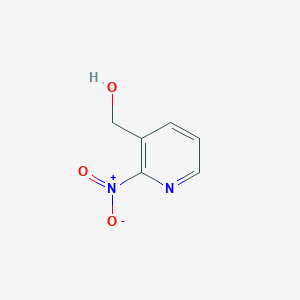
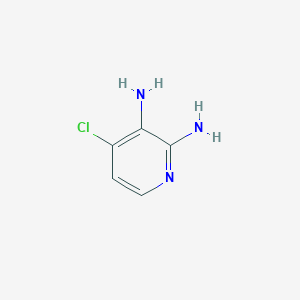

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)



![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

